molecular formula C4H2BrClN2 B594802 4-Bromo-6-chloropyrimidine CAS No. 126401-90-9

4-Bromo-6-chloropyrimidine

Cat. No. B594802
CAS RN: 126401-90-9
M. Wt: 193.428
InChI Key: AFMQGCFSFMXMLO-UHFFFAOYSA-N
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Description

4-Bromo-6-chloropyrimidine is a chemical compound with the molecular formula C4H2BrClN2 . It is used in various fields of organic synthesis .


Synthesis Analysis

The synthesis of 4-Bromo-6-chloropyrimidine and similar compounds often involves the condensation of suitable aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6-chloropyrimidine consists of a pyrimidine ring substituted with a bromine atom at the 4th position and a chlorine atom at the 6th position . The molecular weight of this compound is 193.43 g/mol .


Chemical Reactions Analysis

4-Bromo-6-chloropyrimidine, like other pyrimidine derivatives, can undergo a variety of chemical reactions. These reactions often involve the bromine and chlorine substituents and can lead to the formation of a wide range of products .


Physical And Chemical Properties Analysis

4-Bromo-6-chloropyrimidine is a solid compound . It has a molecular weight of 193.43 g/mol and a complexity of 80.4 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Synthesis and Methodology Improvement

Improved Synthesis Methods : An improved, scalable synthesis method for 6-bromo-4-chlorothieno[2,3-d]pyrimidine has been developed, starting from cost-effective bulk chemicals. This method achieves an overall yield of 49% without requiring chromatography for purification, demonstrating its practicality and robustness for laboratory and industrial applications (Bugge et al., 2014).

Antiviral Research

Antiviral Activity Exploration : Research on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines has shown poor activity against DNA viruses but marked inhibition of retrovirus replication in cell culture. This demonstrates the compound's potential for developing antiretroviral drugs (Hocková et al., 2003).

Halogen Exchange in Heterocycles

Halogen/Halogen Displacement Studies : Investigations into silyl-mediated halogen/halogen displacement in pyridines and other heterocycles have expanded the understanding of halogen exchange reactions. Such studies are crucial for designing synthesis pathways for halogenated organic compounds, including pyrimidines (Schlosser & Cottet, 2002).

Chemical Functionalization

Functionalization of Pyrimidines : Metal-bearing and trifluoromethyl-substituted pyrimidines research has shown that 5-pyrimidyllithium species, when flanked by electron-withdrawing substituents like trifluoromethyl and halogens (chlorine or bromine), can lead to high yields of 5-carboxylic acids. This highlights the versatility of pyrimidine compounds in chemical synthesis (Schlosser, Lefebvre, & Ondi, 2006).

Electrochemical Reduction Studies

Electrochemical Behavior : The electrochemical reduction of halogenated pyrimidines has been explored, shedding light on the cleavage of carbon-halogen bonds and the reduction of pyrimidine itself. Such studies are significant for understanding the electrochemical properties of halogenated organic molecules (Ji, Peters, & Davidson, 2001).

Regioselectivity in Chemical Reactions

Investigation of Regioselectivity : Studies on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine have provided insights into the production of 4-amino derivatives, critical for designing targeted chemical synthesis pathways (Doulah et al., 2014).

Future Directions

Research into compounds like 4-Bromo-6-chloropyrimidine is ongoing. For instance, targeting BRD4 with potent and specific inhibitors may offer novel effective therapeutics for patients with inflammatory bowel disease (IBD), particularly those who are refractory to anti-TNFα therapy and IBD-related profibrotic . Developing highly specific BRD4 inhibitors for IBD medications may help erase the drawbacks of most current pan-BET/BRD4 inhibitors, such as off-target effects, poor oral bioavailability, and low gut mucosal absorbance .

properties

IUPAC Name

4-bromo-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-4(6)8-2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMQGCFSFMXMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10668599
Record name 4-Bromo-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-chloropyrimidine

CAS RN

126401-90-9
Record name 4-Bromo-6-chloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126401-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10668599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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